1-(Benzofuran-4-yl)ethanone 1-(Benzofuran-4-yl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC4024999
InChI: InChI=1S/C10H8O2/c1-7(11)8-3-2-4-10-9(8)5-6-12-10/h2-6H,1H3
SMILES: CC(=O)C1=C2C=COC2=CC=C1
Molecular Formula: C10H8O2
Molecular Weight: 160.17 g/mol

1-(Benzofuran-4-yl)ethanone

CAS No.:

Cat. No.: VC4024999

Molecular Formula: C10H8O2

Molecular Weight: 160.17 g/mol

* For research use only. Not for human or veterinary use.

1-(Benzofuran-4-yl)ethanone -

Specification

Molecular Formula C10H8O2
Molecular Weight 160.17 g/mol
IUPAC Name 1-(1-benzofuran-4-yl)ethanone
Standard InChI InChI=1S/C10H8O2/c1-7(11)8-3-2-4-10-9(8)5-6-12-10/h2-6H,1H3
Standard InChI Key WEZAXHMVRAICCS-UHFFFAOYSA-N
SMILES CC(=O)C1=C2C=COC2=CC=C1
Canonical SMILES CC(=O)C1=C2C=COC2=CC=C1

Introduction

Structural and Molecular Characteristics

Core Structure and Nomenclature

1-(Benzofuran-4-yl)ethanone consists of a benzofuran scaffold—a fused bicyclic system combining a benzene ring and a furan moiety—with an acetyl group (-COCH₃) attached to the benzene ring’s 4-position. The IUPAC numbering assigns the oxygen atom of the furan ring as position 1, with subsequent positions on the benzene ring numbered 2 through 7 . Thus, the acetyl substitution at position 4 places it on the benzene ring, distinct from 2- or 3-acetylbenzofurans where the ketone is on the furan ring .

Molecular Formula and Weight

  • Molecular formula: C₁₀H₈O₂

  • Molecular weight: 160.17 g/mol (calculated from isotopic composition)

Spectroscopic Data

While direct spectroscopic data for 1-(benzofuran-4-yl)ethanone are sparse, related benzofuran derivatives provide insight:

  • IR: Expected peaks include C=O stretch near 1,660 cm⁻¹ and aromatic C=C stretches at 1,580–1,610 cm⁻¹ .

  • ¹H NMR: Aromatic protons adjacent to the acetyl group (e.g., H-3 and H-5) would appear as doublets in the δ 7.5–8.0 ppm range, while the acetyl methyl group resonates near δ 2.6 ppm .

Synthesis Pathways

Friedel-Crafts Acylation

  • Protection/directing groups: Introducing a hydroxyl (-OH) or methoxy (-OCH₃) group at position 5 could direct acetylation to position 4 via steric or electronic effects .

  • Post-functionalization: Acetylation at position 2 followed by isomerization or rearrangement (e.g., Claisen rearrangement) might yield the 4-acetyl derivative, though no literature confirms this pathway for benzofuran systems.

Cyclization of Precursors

An alternative approach involves constructing the benzofuran ring from pre-acetylated precursors:

  • Perkin-type condensation: Reacting 4-acetylphenol with chloroacetone under basic conditions could form the furan ring .

  • Transition-metal catalysis: Palladium-catalyzed coupling of halogenated acetophenones with propargyl alcohols may enable regioselective benzofuran formation .

Example Protocol (Hypothetical)

  • Starting material: 4-Hydroxyacetophenone.

  • Alkylation: Treat with bromoacetone and K₂CO₃ to form 4-(2-oxopropyl)phenol .

  • Cyclization: Acid-catalyzed cyclization (e.g., H₂SO₄) yields 1-(benzofuran-4-yl)ethanone.

Physicochemical Properties

Thermal Stability and Solubility

Data specific to 1-(benzofuran-4-yl)ethanone are unavailable, but analogs suggest:

  • Melting point: Estimated 90–110°C (comparable to 2-acetylbenzofuran, mp 85°C ).

  • Solubility: Moderate in polar aprotic solvents (e.g., DMSO, DMF) and ethanol; low in water .

Comparative Properties of Benzofuran Ketones

Property1-(Benzofuran-4-yl)ethanone2-Acetylbenzofuran 1-(4-Methoxy-7-benzofuranyl)ethanone
Molecular formulaC₁₀H₈O₂C₁₀H₈O₂C₁₁H₁₀O₃
Molecular weight (g/mol)160.17160.17202.20
Boiling point (°C)~280 (est.)285Not reported
LogP2.3 (est.) 2.52.8

Chemical Reactivity and Derivatives

Reduction to Alcohols

The ketone group is reducible to a secondary alcohol, a key step in synthesizing chiral intermediates. For example:

  • Biocatalytic reduction: Using Lactobacillus paracasei BD87E6, 1-(benzofuran-2-yl)ethanone is reduced to (S)-1-(benzofuran-2-yl)ethanol with >99.9% enantiomeric excess . Similar enantioselective reductions could apply to the 4-isomer for pharmaceutical applications.

Condensation Reactions

The acetyl group participates in nucleophilic additions:

  • Thiazole formation: Reaction with thiourea forms 4-(benzofuran-4-yl)-1,3-thiazole-2-amine, a scaffold with reported antioxidant activity .

  • Schiff base synthesis: Condensation with aryl aldehydes yields imine derivatives, potential ligands for metal complexes .

Applications and Biological Activity

Industrial Applications

  • Flavor and fragrance: Acetylbenzofurans contribute smoky, woody notes to perfumes .

  • Polymer chemistry: As crosslinking agents in epoxy resins due to their thermal stability .

Challenges and Future Directions

Synthetic Limitations

  • Regioselectivity: Achieving 4-substitution without directing groups remains challenging.

  • Yield optimization: Current hypothetical routes may suffer from low efficiency (<50%).

Research Opportunities

  • Catalyst development: Designing Lewis acids or enzymes for selective C-4 acetylation.

  • Bioactivity screening: Evaluating anticancer, antiviral, or anti-inflammatory properties.

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